2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride
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Overview
Description
2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride is a compound that belongs to the class of piperidine derivatives. Piperidine is a six-membered heterocyclic amine, which is widely used as a building block in organic synthesis and medicinal chemistry
Preparation Methods
The synthesis of 2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride typically involves the reaction of 3-chlorobenzoic acid with 2-(piperidin-1-yl)ethanol in the presence of a dehydrating agent such as thionyl chloride or phosphorus trichloride . The resulting ester is then treated with hydrochloric acid to form the hydrochloride salt. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.
Chemical Reactions Analysis
2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride can undergo various chemical reactions, including:
Oxidation: The piperidine ring can be oxidized to form piperidinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The chlorine atom on the benzene ring can be substituted with other nucleophiles, such as amines or thiols.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used to study the effects of piperidine derivatives on biological systems.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride involves its interaction with specific molecular targets in biological systems. The piperidine moiety can interact with neurotransmitter receptors, enzymes, and ion channels, leading to various pharmacological effects . The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride can be compared with other piperidine derivatives, such as:
Properties
IUPAC Name |
2-piperidin-1-ylethyl 3-chlorobenzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2.ClH/c15-13-6-4-5-12(11-13)14(17)18-10-9-16-7-2-1-3-8-16;/h4-6,11H,1-3,7-10H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRDOEAODHMVHOH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CCOC(=O)C2=CC(=CC=C2)Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19Cl2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
>45.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID47201581 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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